(1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol: is a chiral diol compound featuring two naphthalene rings attached to a central ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Grignard Reaction: A Grignard reagent is prepared from one of the naphthalene derivatives and reacted with an appropriate aldehyde to form a secondary alcohol.
Oxidation: The secondary alcohol is then oxidized to form a ketone.
Reduction: The ketone is reduced using a chiral catalyst to obtain the desired (1S,2S)-diol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or quinones.
Reduction: Reduction reactions can convert the diol into corresponding hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as tosyl chloride, acyl chlorides, and bases like pyridine are used.
Major Products
Oxidation: Produces diketones or quinones.
Reduction: Yields hydrocarbons.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies of enzyme interactions and metabolic pathways.
Industry
Material Science: Incorporated into polymers and advanced materials for enhanced properties.
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism by which (1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol: The enantiomer of the compound with similar properties but different chiral configuration.
1,2-Diphenylethane-1,2-diol: A structurally similar compound with phenyl groups instead of naphthalene rings.
Uniqueness
Chiral Specificity: The (1S,2S) configuration provides unique interactions in asymmetric synthesis and catalysis.
Structural Properties: The presence of naphthalene rings imparts distinct electronic and steric characteristics, making it suitable for specific applications in material science and drug development.
Properties
Molecular Formula |
C22H18O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C22H18O2/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21-24H |
InChI Key |
RSFIBRKJSPSKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.